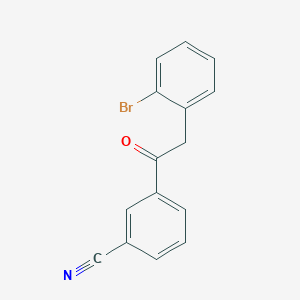

2-(2-Bromophenyl)-3'-cyanoacetophenone

Übersicht

Beschreibung

The compound "2-(2-Bromophenyl)-3'-cyanoacetophenone" is a brominated acetophenone derivative, which is a class of compounds known for their reactivity and potential applications in various chemical reactions and as building blocks in organic synthesis. Bromoacetophenones, in general, have been studied for their affinity to react with specific amino acid residues in enzymes, as well as their utility in synthesizing pharmacologically active molecules and as precursors in the formation of heterocyclic compounds .

Synthesis Analysis

The synthesis of bromoacetophenone derivatives can be achieved through various methods, including palladium-catalyzed cyclization reactions and Crossed-Aldol condensation. For instance, the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from anilines and 5′-bromo-2′-hydroxyacetophenone involves a palladium-catalyzed key reaction . Similarly, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have been synthesized by Crossed-Aldol condensation of 3-bromo-4-morpholino acetophenone with various benzaldehydes . These methods highlight the versatility of bromoacetophenone derivatives in organic synthesis.

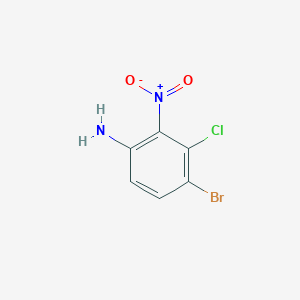

Molecular Structure Analysis

The molecular structure of bromoacetophenone derivatives can be characterized by various spectroscopic techniques, including UV, IR, and NMR spectroscopy. The structural analysis often involves identifying the position of the bromine atom and the substituents on the phenyl ring, which can significantly influence the reactivity and properties of the compound. For example, in the case of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, which could affect its reactivity .

Chemical Reactions Analysis

Bromoacetophenone derivatives are known to participate in a variety of chemical reactions. They can act as affinity reagents, reacting with specific amino acid residues in enzymes, such as the Glu-268 and Cys-302 residues in human aldehyde dehydrogenase . They are also precursors in the synthesis of DNA cleaving agents, where 4'-bromoacetophenone derivatives generate monophenyl radicals upon excitation . Additionally, bromoacetophenone reacts with the sodium salt of ethyl cyanoacetate to afford butenolide, which can be transformed into pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their molecular structure. The presence of bromine and cyano groups can affect the compound's polarity, boiling point, and solubility. The substituents on the phenyl ring can also impact the electronic properties and the stability of the compound. Spectroscopic data, such as UV absorption maxima and IR group frequencies, provide insights into the electronic environment of the functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

One of the notable applications of bromophenyl derivatives, closely related to 2-(2-Bromophenyl)-3'-cyanoacetophenone, is in the inhibition of human cytosolic carbonic anhydrase II, an enzyme implicated in various physiological disorders. Synthesized bromophenols have demonstrated the capacity to inhibit this enzyme, indicating potential utility in developing treatments for conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

Antifungal and Antimicrobial Activity

Compounds structurally similar to this compound have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., and fluconazole-resistant yeast isolates. This suggests their potential as novel antifungal agents, especially for treating infections caused by drug-resistant fungi (Buchta et al., 2004).

Antioxidant Properties

Certain bromophenyl compounds, akin to this compound, have been synthesized and tested for their antioxidant activities. Although some have displayed low potency as antioxidants, the exploration of such derivatives continues to be of interest for potential therapeutic applications (Brahmana et al., 2021).

Synthesis of Complex Molecules

Bromophenyl derivatives are key intermediates in the synthesis of more complex molecules. For instance, 2-(2-Bromophenyl)-1H-indole has been synthesized using 2-bromoacetophenone as a precursor, demonstrating the utility of such compounds in organic synthesis and the development of new chemical entities (Wong et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-bromophenylboronic acid, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely applied in forming carbon-carbon bonds .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, which similar compounds participate in, plays a significant role in the synthesis of various organic compounds .

Pharmacokinetics

A compound with a similar structure, 2-(2-bromophenyl)acetic acid, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant .

Result of Action

The suzuki–miyaura coupling reaction, which similar compounds are involved in, is known for its ability to form carbon-carbon bonds, a fundamental process in organic synthesis .

Action Environment

The suzuki–miyaura coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(2-bromophenyl)acetyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-7-2-1-5-12(14)9-15(18)13-6-3-4-11(8-13)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXOEIWMBBGJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642307 | |

| Record name | 3-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-10-6 | |

| Record name | 3-[2-(2-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)